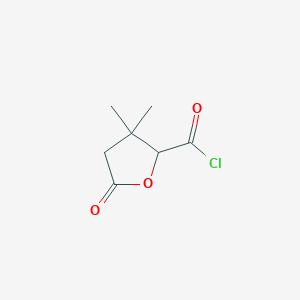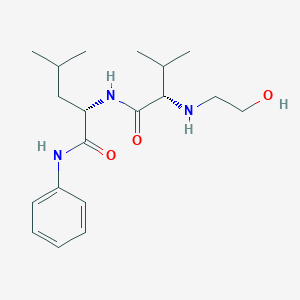![molecular formula C6H13FN2 B065105 [3-(fluoromethyl)pyrrolidin-3-yl]methanamine CAS No. 162687-15-2](/img/structure/B65105.png)
[3-(fluoromethyl)pyrrolidin-3-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Aminomethyl-3-fluoromethylpyrrolidine is a fluorinated azaheterocycle of significant interest in the field of medicinal chemistry. This compound is known for its potential as a bifunctional building block in the synthesis of fluorinated pharmaceutical compounds . The presence of both an aminomethyl and a fluoromethyl group on the pyrrolidine ring enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-3-fluoromethylpyrrolidine typically involves the regioselective bromofluorination of N-Boc-3-methylenepyrrolidine using triethylamine trihydrofluoride (Et3N.3HF) and N-bromosuccinimide (NBS) . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-Aminomethyl-3-fluoromethylpyrrolidine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and high yield.
化学反応の分析
Types of Reactions
3-Aminomethyl-3-fluoromethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-aminomethylpyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
科学的研究の応用
3-Aminomethyl-3-fluoromethylpyrrolidine has several applications in scientific research:
作用機序
The mechanism of action of 3-Aminomethyl-3-fluoromethylpyrrolidine involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways . The aminomethyl group can form hydrogen bonds with target proteins, further influencing its biological activity.
類似化合物との比較
Similar Compounds
4-Aminomethyl-4-fluoropiperidine: Another fluorinated azaheterocycle with similar synthetic routes and applications.
3-Fluoropyrrolidine: Lacks the aminomethyl group but shares the fluoromethyl functionality.
Uniqueness
3-Aminomethyl-3-fluoromethylpyrrolidine is unique due to the presence of both aminomethyl and fluoromethyl groups on the pyrrolidine ring. This dual functionality enhances its chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
162687-15-2 |
|---|---|
分子式 |
C6H13FN2 |
分子量 |
132.18 g/mol |
IUPAC名 |
[3-(fluoromethyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C6H13FN2/c7-3-6(4-8)1-2-9-5-6/h9H,1-5,8H2 |
InChIキー |
VUEBHWKQKMZJMJ-UHFFFAOYSA-N |
SMILES |
C1CNCC1(CN)CF |
正規SMILES |
C1CNCC1(CN)CF |
同義語 |
(3-(FLUOROMETHYL)PYRROLIDIN-3-YL)METHANAMINE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

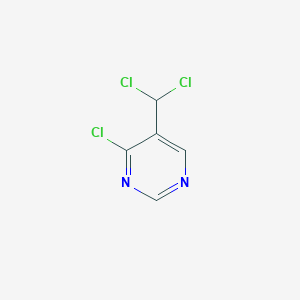
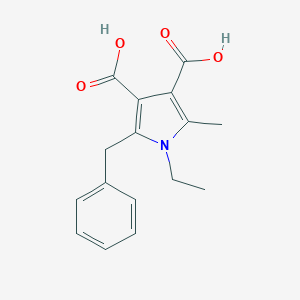
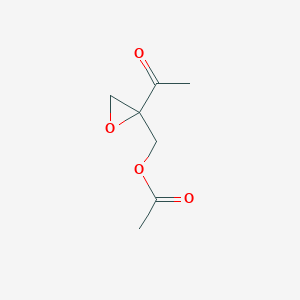
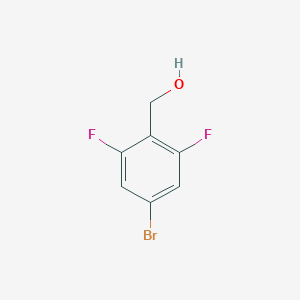
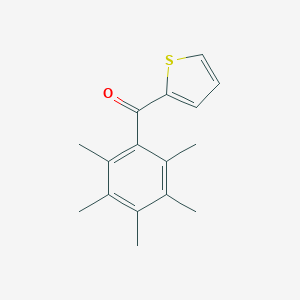
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B65047.png)
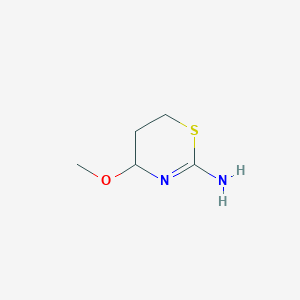
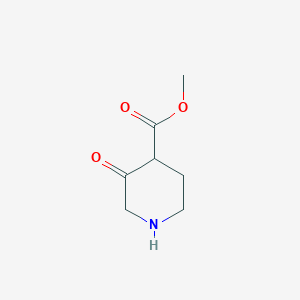
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)
